molecular formula C15H22N5O7P B1455530 N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) CAS No. 117778-38-8

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)

货号: B1455530
CAS 编号: 117778-38-8
分子量: 415.34 g/mol
InChI 键: ZLXWBMMFOMQXRH-SDBHATRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) is a nucleoside analogue known for its biological activity and potential therapeutic applications. It is a potent agonist of the adenosine A1 receptor and has been shown to have a wide range of effects on cell function and signal transduction.

准备方法

The synthesis of N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) typically involves the cyclization of adenosine derivatives with cyclopentyl groups under specific reaction conditions. Industrial production methods may involve multi-step synthesis processes, including protection and deprotection steps, to ensure the purity and yield of the final product.

化学反应分析

N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Biochemical Research

Adenosine Receptor Agonism:
N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) acts as a potent agonist for A1 and A3 adenosine receptors. Its ability to selectively bind these receptors makes it a valuable tool in studying adenosine receptor signaling pathways, which play crucial roles in various physiological processes including neurotransmission, inflammation, and cardiovascular functions.

Interaction Studies:
Research has demonstrated that CPA interacts with several proteins involved in nucleotide metabolism. Notably, its binding affinity has been evaluated in complex with enzymes such as deoxyribonucleoside 5'-monophosphate N-glycosidase and nucleoside phosphorylases. These studies provide insights into how structural modifications can influence binding properties and biological effects, highlighting CPA's potential in drug design.

Therapeutic Applications

Neuroprotection:
The modulation of adenosine receptors by CPA has implications for neuroprotection. Studies indicate that CPA can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease. Its selective action on A3 receptors may help mitigate neurotoxic effects induced by dopaminergic neurotoxins .

Cardioprotection:
In cardiovascular research, CPA's ability to activate A1 receptors is associated with protective effects against ischemic injury. The compound's role in reducing myocardial damage during ischemia-reperfusion events suggests its potential as a cardioprotective agent.

Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of CPA in rat PC12 cells exposed to neurotoxins like MPP+ and methamphetamine. Results indicated that CPA significantly increased cell viability, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Case Study 2: Cardiovascular Protection
In another investigation focusing on ischemic heart models, CPA was shown to reduce myocardial infarction size when administered prior to ischemic events. This cardioprotective effect was attributed to the activation of A1 receptors, underscoring the compound's relevance in cardiovascular therapeutics.

作用机制

N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) exerts its effects by binding to and activating the adenosine A1 receptor. This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These molecular targets and pathways are involved in various physiological processes, such as neurotransmission, cardiac function, and immune response.

相似化合物的比较

N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) can be compared with other nucleoside analogues, such as:

    N-Cyclopentyladenosine: Similar in structure but lacks the phosphate group.

    Adenosine: The parent compound without the cyclopentyl group.

    N-Cyclopentyladenosine 5’-(Monophosphate): Contains a single phosphate group instead of the dihydrogen phosphate.

The uniqueness of N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) lies in its specific structure, which confers distinct biological activity and receptor selectivity.

生物活性

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) (CPA-DHP) is a nucleoside analog that has garnered attention for its unique structural features and significant biological activities, particularly as an agonist of adenosine receptors. This article provides a comprehensive overview of its biological activity, including its receptor interactions, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

CPA-DHP is characterized by the presence of a cyclopentyl group attached to the adenine base, along with a dihydrogen phosphate moiety at the 5' position. Its molecular formula is C13H18N5O7PC_{13}H_{18}N_{5}O_{7}P, and it has a molecular weight of approximately 415.34 g/mol. The unique cyclopentyl substitution enhances its selectivity and affinity for specific adenosine receptors, particularly A1 and A3 subtypes, which play crucial roles in various physiological processes.

Adenosine Receptor Agonism
CPA-DHP acts primarily as an agonist for A1 and A3 adenosine receptors. These receptors are involved in numerous biological functions, including:

  • Neurotransmission : Modulation of synaptic transmission and neuroprotection.
  • Inflammation : Regulation of inflammatory responses through immune cell modulation.
  • Cardiovascular Function : Influence on heart rate and myocardial oxygen consumption.

The compound's ability to selectively bind to these receptors indicates its potential for therapeutic applications in neuroprotection and cardioprotection.

Binding Affinity Studies

Research has demonstrated that CPA-DHP exhibits high binding affinity for A1 receptors, with studies indicating a KiK_i value that suggests potent receptor interaction. Comparative studies with other nucleoside analogs reveal that the cyclopentyl group significantly enhances receptor selectivity.

Compound NameMolecular FormulaBinding Affinity (K_i)Unique Features
CPA-DHPC13H18N5O7PC_{13}H_{18}N_{5}O_{7}PLow nanomolar rangeCyclopentyl substitution
N6-cyclopentyladenosineC12H16N5O3C_{12}H_{16}N_{5}O_3ModerateLacks phosphate group
2'-Deoxyadenosine 5'-(Dihydrogen Phosphate)C10H14N5O7PC_{10}H_{14}N_{5}O_7PHigherKey DNA component

Physiological Effects

Studies involving animal models have shown that administration of CPA-DHP leads to significant changes in physiological parameters:

  • Neuroprotection : In gerbil hippocampal slices, CPA-DHP inhibited synaptic potentials with an IC50 value indicating potent neuroprotective effects.
  • Cardiovascular Effects : In vivo studies demonstrate that CPA-DHP can reduce heart rate under certain conditions, suggesting potential applications in managing cardiac conditions.

Case Studies

  • Neuroprotective Effects in Ischemia : In a study examining ischemic conditions in rats, administration of CPA-DHP resulted in reduced neuronal death and improved functional outcomes post-injury, highlighting its potential as a therapeutic agent in stroke management.
  • Anti-inflammatory Properties : Research involving inflammatory models has indicated that CPA-DHP can modulate cytokine release from immune cells, suggesting its role in managing inflammatory diseases.

Synthesis and Applications

The synthesis of CPA-DHP typically involves multi-step organic synthesis techniques, requiring careful optimization to achieve high yields and purity. Its applications extend beyond basic research into potential therapeutic contexts, particularly in neurology and cardiology.

属性

IUPAC Name

[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N5O7P/c21-11-9(5-26-28(23,24)25)27-15(12(11)22)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-22H,1-5H2,(H,16,17,19)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXWBMMFOMQXRH-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)
Reactant of Route 2
N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)
Reactant of Route 3
Reactant of Route 3
N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)
Reactant of Route 4
Reactant of Route 4
N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)
Reactant of Route 5
Reactant of Route 5
N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。